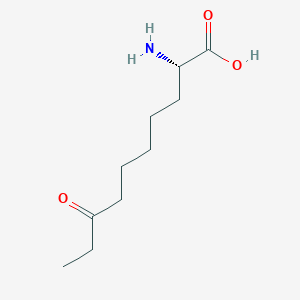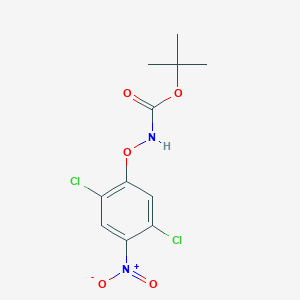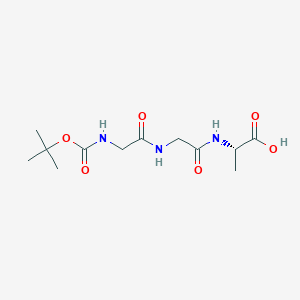
N-(tert-Butoxycarbonyl)glycylglycyl-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-Butoxycarbonyl)glycylglycyl-L-alanine: is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted side reactions during peptide bond formation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)glycylglycyl-L-alanine typically involves the following steps:
Protection of the Amino Group: The amino group of glycine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the protection and coupling reactions efficiently.
Purification: The product is purified using techniques like crystallization, recrystallization, or chromatography to achieve high purity.
化学反応の分析
Types of Reactions: N-(tert-Butoxycarbonyl)glycylglycyl-L-alanine undergoes several types of reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents.
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Coupling: DCC or DIC in the presence of HOBt or NHS are used for coupling reactions.
Major Products:
Deprotected Amino Acids: Removal of the Boc group yields the free amino acid or peptide.
Peptides: Coupling reactions result in the formation of longer peptide chains.
科学的研究の応用
N-(tert-Butoxycarbonyl)glycylglycyl-L-alanine has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins due to its stability and ease of removal.
Drug Development: It serves as a building block in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein folding.
Industrial Applications: It is employed in the production of various biochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(tert-Butoxycarbonyl)glycylglycyl-L-alanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino function during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptides and proteins .
類似化合物との比較
N-(tert-Butoxycarbonyl)glycine: Similar in structure but lacks the additional glycine and L-alanine residues.
N-(tert-Butoxycarbonyl)-L-alanine: Similar but lacks the glycine residues.
N-(tert-Butoxycarbonyl)glycylglycine: Similar but lacks the L-alanine residue.
Uniqueness: N-(tert-Butoxycarbonyl)glycylglycyl-L-alanine is unique due to its specific combination of glycine and L-alanine residues, making it particularly useful in the synthesis of specific peptides and proteins .
特性
CAS番号 |
446253-06-1 |
|---|---|
分子式 |
C12H21N3O6 |
分子量 |
303.31 g/mol |
IUPAC名 |
(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C12H21N3O6/c1-7(10(18)19)15-9(17)6-13-8(16)5-14-11(20)21-12(2,3)4/h7H,5-6H2,1-4H3,(H,13,16)(H,14,20)(H,15,17)(H,18,19)/t7-/m0/s1 |
InChIキー |
GDBOYIBVFXGAOR-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OC(C)(C)C |
正規SMILES |
CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


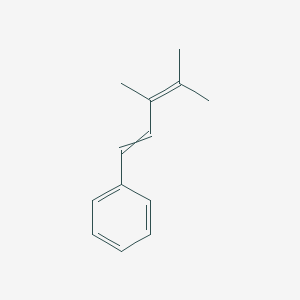
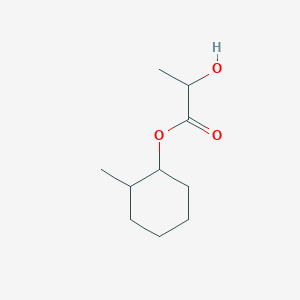
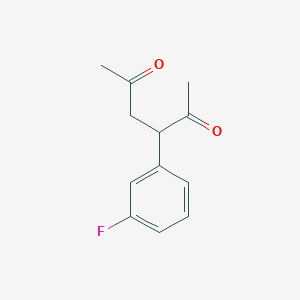
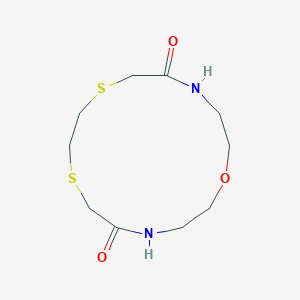
![Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]-](/img/structure/B14237841.png)
![[1,1'-Biphenyl]-4-amine, N,N-diethyl-3',4',5'-trifluoro-](/img/structure/B14237862.png)
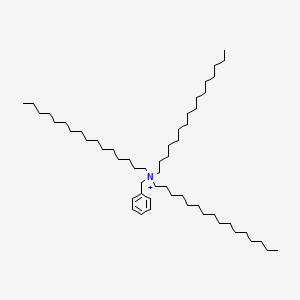
![2-[Bis(4-chlorophenyl)methoxy]ethane-1-thiol](/img/structure/B14237870.png)
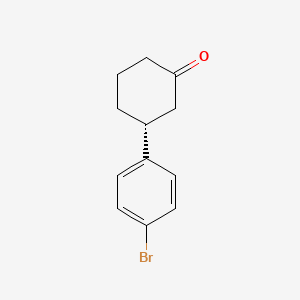
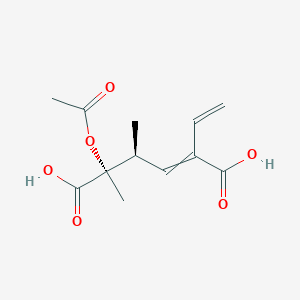
![2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol](/img/structure/B14237888.png)
![Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14237896.png)
